2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine
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Overview
Description
2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine is a chemical compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a cyclopent-3-en-1-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine typically involves the reaction of cyclopent-3-en-1-ylmethanol with pyrazine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclopent-3-en-1-ylmethanol and pyrazine derivatives.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazine hydrides.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazine hydrides.
Scientific Research Applications
2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine: A similar compound with a methyl group on the pyrazine ring.
2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile: A related compound with a pyridine ring and a carbonitrile group.
Uniqueness
2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-4-9(3-1)8-13-10-7-11-5-6-12-10/h1-2,5-7,9H,3-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWFPFBPYKLELY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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